molecular formula C16H21NO7 B5072597 Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate

Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate

Cat. No.: B5072597
M. Wt: 339.34 g/mol
InChI Key: OOCJAIVGNHBMLF-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate is an organic compound with the molecular formula C16H21NO7 It is a derivative of diethyl malonate, where the malonate core is substituted with a 4-nitrophenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which then undergoes nucleophilic substitution with 3-(4-nitrophenoxy)propyl bromide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst for nitro group reduction.

    Hydrolysis Agents: Aqueous hydrochloric acid or sodium hydroxide for ester hydrolysis.

    Decarboxylation Conditions: Heating with aqueous hydrochloric acid.

Major Products

    Reduction: 2-[3-(4-Aminophenoxy)propyl]propanedioate.

    Hydrolysis: 2-[3-(4-Nitrophenoxy)propyl]propanedioic acid.

    Decarboxylation: 3-(4-Nitrophenoxy)propanoic acid.

Scientific Research Applications

Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate involves its conversion to reactive intermediates through hydrolysis and reduction reactions. The ester groups can be hydrolyzed to carboxylic acids, which can then participate in further chemical transformations. The nitro group can be reduced to an amine, which can interact with various biological targets, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate is unique due to the presence of the 4-nitrophenoxypropyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO7/c1-3-22-15(18)14(16(19)23-4-2)6-5-11-24-13-9-7-12(8-10-13)17(20)21/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJAIVGNHBMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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